2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a thiazole-based acetamide derivative characterized by a 1,3-thiazol-2-yl core substituted with a sulfanyl-linked acetamide group. Key structural features include:
- A 2,5-dimethoxyphenylcarbamoylmethyl group at the 4-position of the thiazole ring.
- A 4-methoxyphenyl moiety attached via the acetamide nitrogen.
- A sulfanyl (-S-) bridge connecting the thiazole ring to the acetamide chain.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-28-16-6-4-14(5-7-16)23-21(27)13-32-22-24-15(12-31-22)10-20(26)25-18-11-17(29-2)8-9-19(18)30-3/h4-9,11-12H,10,13H2,1-3H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSHKFSFWGQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to drive the reactions to completion .
Scientific Research Applications
2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents for treating various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The thiazole ring and the attached functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Core Heterocycle
Substituent Effects
- Methoxy Groups : The 2,5-dimethoxy and 4-methoxy substituents in the target compound enhance solubility and may modulate receptor binding compared to nitro () or chloro () groups, which increase electrophilicity but risk toxicity .
- Sulfanyl Bridge : This group improves conformational flexibility and sulfur-mediated interactions (e.g., disulfide bonding in enzymes), shared with triazole analogs () .
Biological Activity
The compound 2-[(4-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS Number: 941873-91-2) is a complex organic molecule characterized by a thiazole ring, methoxy groups, and a carbamoyl moiety. This structure suggests potential biological activities that are currently under investigation in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O5S2
- Molecular Weight : 473.5651 g/mol
- Structural Features :
- Thiazole ring
- Multiple methoxy groups
- Sulfanyl group
- Acetamide functional group
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole and methoxy groups play crucial roles in modulating these interactions, potentially influencing processes such as cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds with similar thiazole structures exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit cancer cell growth through mechanisms involving:
- Induction of apoptosis in cancer cells.
- Inhibition of specific enzymes linked to tumor progression.
In one study, thiazole-based compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting potent cytotoxic effects .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with specific structural features:
- Methoxy Substituents : Enhance solubility and bioavailability.
- Thiazole Ring : Essential for cytotoxicity; modifications can significantly alter activity.
For example, the presence of electron-donating groups like methoxy at strategic positions on the phenyl rings has been shown to enhance activity against cancer cells .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Compound exhibited IC50 values < 2 µg/mL against multiple cancer cell lines. |
| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) in the low µg/mL range. |
| Study C | SAR Analysis | Identified that methoxy substitution significantly increases cytotoxicity compared to unsubstituted analogs. |
Notable Research Insights
- Antitumor Mechanisms : Molecular dynamics simulations have indicated that certain thiazole derivatives interact with proteins involved in apoptosis regulation, highlighting their potential as therapeutic agents against malignancies .
- Anticonvulsant Properties : Some thiazole derivatives have been studied for their anticonvulsant effects, suggesting a broader pharmacological profile beyond anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
